Methyl isoquinoline-6-carboxylate
Overview
Description
“Methyl isoquinoline-6-carboxylate” is a chemical compound with the CAS Number: 173089-82-2 . Its IUPAC name is methyl 6-isoquinolinecarboxylate . The compound has a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of quinoline derivatives, which include “Methyl isoquinoline-6-carboxylate”, has been a subject of research . Various methods have been used including microwave synthesis, use of clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, use of ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of “Methyl isoquinoline-6-carboxylate” has been predicted using conformational analysis at the DFT/B3LYP level with the cc-pVTZ basis set .Chemical Reactions Analysis
Quinoline, a key component of “Methyl isoquinoline-6-carboxylate”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has been used in various chemical reactions, including petroleum, coal processing, wood preservation, and shale oil .Physical And Chemical Properties Analysis
“Methyl isoquinoline-6-carboxylate” has a density of 1.210±0.06 g/cm3 (20 °C 760 Torr), a melting point of 95 °C, a boiling point of 329.7±15.0 °C at 760 mmHg, and a refractive index of 1.615 . It also has a flash point of 153.2±20.4 °C .Scientific Research Applications
Field: Synthetic Organic Chemistry
Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . They are used in the synthesis of various organic compounds .
Field: Medicinal Chemistry
Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities . Many new therapeutic agents have been developed using the quinoline nucleus .
Field: Industrial Chemistry
In the field of industrial chemistry, quinolines have significant applications. They are used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .
Field: Agrochemicals
Many quinoline derivatives are found to have applications as agrochemicals . They can be used in the development of pesticides, herbicides, and other agricultural chemicals .
Field: Bio-organic and Bio-organometallic Processes
Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . These studies can help in understanding the interaction of organic and organometallic compounds with biological systems .
Field: Dyes and Food Colorants
Quinoline derivatives are used in the manufacturing of dyes, food colorants, and other organic compounds . They can provide a wide range of colors and are often used in textile, paper, and food industries .
Field: Photocatalytic Synthesis
Quinoline derivatives can be synthesized using photocatalytic methods . This involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This method is considered efficient and environmentally friendly .
Field: Laboratory Chemicals
“Methyl isoquinoline-6-carboxylate” can be used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes .
Field: Chemical Synthesis
“Methyl isoquinoline-6-carboxylate” can be used in the field of chemical synthesis . Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields may find it useful .
Safety And Hazards
“Methyl isoquinoline-6-carboxylate” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and isoquinoline alkaloids, which include “Methyl isoquinoline-6-carboxylate”, have shown potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents . This suggests potential future directions in the development of new drugs and agrochemicals .
properties
IUPAC Name |
methyl isoquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPWZEOLHRROQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264490 | |
Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoquinoline-6-carboxylate | |
CAS RN |
173089-82-2 | |
Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173089-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl isoquinoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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